LENS CULINARIS AGGLUTININ

Glycobiology Glycan Array Lectin Specificity

Lens culinaris agglutinin (LCA) is the definitive lectin for core α1,6-fucose-specific glycoprofiling. Unlike broad-specificity ConA, LCA combines mannose/glucose recognition with uniquely enhanced affinity for N-glycan core α1,6-fucose—the critical determinant for AFP-L3 HCC biomarker detection. Validated in hs-AFP-L3 assays predicting HCC up to one year pre-diagnosis. Essential for IVD kit development, fucosylated sub-glycoproteome isolation, and differential tissue glycan fingerprinting. Do not substitute with ConA or PSA without validation; doing so compromises assay specificity and clinical relevance.

Molecular Formula C145H234N52O44S3
Molecular Weight 0
CAS No. 117675-52-2
Cat. No. B1167756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLENS CULINARIS AGGLUTININ
CAS117675-52-2
Molecular FormulaC145H234N52O44S3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lens culinaris agglutinin CAS 117675-52-2: Sourcing the Core-Fucosylated Glycan-Specific Lectin


Lens culinaris agglutinin (LCA, also designated LcH), bearing CAS Number 117675-52-2, is a tetrameric plant lectin isolated from lentil (Lens culinaris) seeds. It belongs to the mannose/glucose-binding lectin family and exhibits a primary specificity for α-linked mannose and glucose residues . A defining feature is its significantly enhanced affinity for N-glycan structures containing a core α1,6-linked fucose residue attached to the N-acetylchitobiose portion of the oligosaccharide core [1]. This well-defined, narrow specificity makes LCA a critical reagent for discriminating specific glycosylation states, particularly core fucosylation, which is a key biomarker in various diseases .

Lens culinaris agglutinin CAS 117675-52-2: Why In-Class Mannose-Binding Lectins Are Not Interchangeable


Despite sharing a nominal class designation as 'mannose/glucose-binding lectins' with reagents like Concanavalin A (ConA) and Pisum sativum agglutinin (PSA), LCA cannot be substituted generically. LCA's unique value lies in its combination of mannose recognition and a significantly enhanced affinity for core α1,6-fucose, a structural determinant not effectively targeted by the broader-specificity ConA . While PSA shares a high degree of sequence and structural homology with LCA, procurement and experimental literature overwhelmingly favor LCA as the standard reagent for core-fucosylation analysis . Attempting substitution without quantitative validation introduces risks of capturing a broader, less defined set of glycans (e.g., using ConA) or relying on a less empirically characterized tool (e.g., using PSA), thereby compromising the specificity, reproducibility, and clinical relevance of the assay [1].

Lens culinaris agglutinin CAS 117675-52-2: Quantified Differentiation in Specificity, Affinity, and Clinical Utility


Glycan Array Analysis Reveals Finer Specificity of LCA vs. Concanavalin A (ConA)

A systematic glycan array analysis using outlier-motif analysis revealed that Lens culinaris agglutinin exhibits a more restricted binding specificity compared to Concanavalin A. The study identified LCA's main specificity as being for non-terminal, α-linked mannose with a single linkage at its 2' carbon. This finding refines previous, broader definitions of its specificity and demonstrates a key difference from ConA, which binds a wider array of mannose-containing structures [1].

Glycobiology Glycan Array Lectin Specificity

LCA Enables Identification of 53 Core-Fucosylated Proteins from Normal Human Liver Tissue

In a target glycoproteomic study, Lens culinaris agglutinin (LCA) affinity chromatography was employed to specifically enrich core α1,6-fucosylated glycoproteins from human normal liver tissue (HNLT). This LCA-based enrichment step enabled the subsequent identification of 53 distinct proteins by mass spectrometry, including haptoglobin precursor and alpha-enolase. This demonstrates LCA's practical utility in isolating a specific, functionally relevant sub-glycoproteome [1].

Glycoproteomics Biomarker Discovery Lectin Affinity Chromatography

High-Sensitivity LCA-Reactive AFP (hs-AFP-L3) Predicts HCC 1 Year Before Diagnosis

The clinical utility of Lens culinaris agglutinin is firmly established in the hs-AFP-L3 assay for early hepatocellular carcinoma (HCC) detection. In a retrospective study of patients under HCC surveillance, an elevation in hs-AFP-L3 (≥7%) was detectable in 34.3% of patients one full year prior to their clinical diagnosis of HCC. Furthermore, patients with elevated hs-AFP-L3 at this early time point had a significantly lower survival rate, underscoring the prognostic value of this LCA-based biomarker [1].

Oncology Hepatocellular Carcinoma Biomarker Early Detection

Differential Tissue Staining Patterns Between LCA and ConA in Sebaceous Epithelium

A comparative immunohistochemical study on normal and neoplastic sebaceous epithelium demonstrated differential staining patterns between Lens culinaris agglutinin (LCA) and Concanavalin A (ConA). While staining with both lectins decreased at lower concentrations, ConA uniquely maintained strong positive staining of sebaceous epithelium, a pattern not observed with LCA. This indicates that the binding of these lectins is not solely determined by the presence of α-mannose/glucose residues but is significantly modified by the surrounding glycan architecture, with LCA providing a different, more restricted tissue staining profile [1].

Immunohistochemistry Lectin Histochemistry Glycobiology

Lens culinaris agglutinin CAS 117675-52-2: Proven Applications in Clinical Diagnostics and Glycobiology Research


In Vitro Diagnostic (IVD) Assay Development for Early-Stage Hepatocellular Carcinoma (HCC)

LCA is the definitive affinity reagent for developing high-sensitivity assays to measure the AFP-L3 fraction of alpha-fetoprotein. As demonstrated by Kumada et al., an hs-AFP-L3 assay using LCA can predict HCC development up to one year before clinical diagnosis [1]. This makes LCA an essential component for any IVD kit aiming to improve early HCC detection rates, especially in high-risk surveillance populations.

Targeted Enrichment of Core-Fucosylated Glycoproteins for Mass Spectrometry-Based Proteomics

LCA-affinity chromatography is the method of choice for isolating the core α1,6-fucosylated sub-glycoproteome, a critical subset of proteins involved in cancer metastasis and other diseases. Its validated performance in identifying 53 such proteins from human liver tissue demonstrates its power for reducing sample complexity and enabling the discovery of novel, specific disease biomarkers via downstream LC-MS/MS analysis [2].

Discriminatory Lectin Histochemistry for Fine-Scale Glycan Mapping in Tissue

When a research objective requires differentiating between various mannose-rich glycan structures in tissue sections, LCA provides a specific and well-characterized tool distinct from the broader staining profile of ConA. The differential staining patterns in tissues like the sebaceous epithelium validate LCA's use for generating a unique, informative 'glycan fingerprint' that can reveal subtle pathological changes not detected by less specific mannose-binding lectins [3].

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